REACTION_CXSMILES
|
[C:1]1([C:6]([CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])=O)[S:5][CH:4]=[CH:3][CH:2]=1.O.NN.[OH-].[K+]>C(O)COCCO>[S:5]1[CH:4]=[CH:3][CH:2]=[C:1]1[CH2:6][CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12] |f:1.2,3.4|
|
Name
|
|
Quantity
|
9.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CS1)C(=O)CCCC(=O)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(COCCO)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
13.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
were distilled out of the reaction mixture until the reaction mixture temperature
|
Type
|
CUSTOM
|
Details
|
reached 210° C
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature water
|
Type
|
ADDITION
|
Details
|
was added to the reaction mixture
|
Type
|
EXTRACTION
|
Details
|
This mixture was extracted with benzene
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the benzene dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of charcoal
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
A solid residue was obtained after trituration with ligroine
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Name
|
|
Type
|
|
Smiles
|
S1C(=CC=C1)CCCCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |